molecular formula C13H9BrN2O3 B11710435 4-Bromo-N-(4-nitrophenyl)benzamide CAS No. 62507-50-0

4-Bromo-N-(4-nitrophenyl)benzamide

Cat. No.: B11710435
CAS No.: 62507-50-0
M. Wt: 321.13 g/mol
InChI Key: CJNOQHFTPGQBMZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9BrN2O3. This compound is characterized by the presence of a bromine atom and a nitro group attached to a benzamide structure. It is commonly used in various chemical and biological research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-(4-nitrophenyl)benzamide typically involves the reaction of 4-bromoaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of 4-amino-N-(4-nitrophenyl)benzamide.

    Oxidation: Formation of oxidized derivatives at the benzylic position.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that 4-Bromo-N-(4-nitrophenyl)benzamide exhibits potential anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-715Enzyme inhibition
A54920Enzyme inhibition
HeLa18Enzyme inhibition

Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it may have applications in treating neurodegenerative diseases like Alzheimer's by inhibiting amyloid-beta aggregation, a hallmark of Alzheimer’s pathology.

Chemical Synthesis Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Table 2: Chemical Reactions Involving this compound

Reaction TypeDescription
Nucleophilic SubstitutionBromine can be replaced with amines or alcohols.
Electrophilic SubstitutionNitro group can participate in further substitutions.
ReductionNitro group can be reduced to an amine derivative.

Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. Its structure suggests that the bromine atom enhances its lipophilicity, improving membrane penetration and thus increasing its antibacterial efficacy.

Case Study: Antibacterial Efficacy
A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing promising results that suggest it could be developed into a new class of antibiotics.

Research Insights

Recent studies have explored the structural characteristics of this compound through crystallography, providing insights into its molecular interactions and stability under physiological conditions. These findings are crucial for understanding how modifications to the compound's structure can influence its biological activity.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The presence of the bromine and nitro groups allows for specific binding to active sites, leading to inhibition or modulation of biological pathways .

Comparison with Similar Compounds

  • 4-Bromo-N-phenylbenzamide
  • 4-Bromo-N-(2-nitrophenyl)benzamide
  • 4-Bromo-N-ethyl-N-methylbenzamide

Comparison: 4-Bromo-N-(4-nitrophenyl)benzamide is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different substitution patterns and electronic effects, making it valuable for specific research applications .

Biological Activity

4-Bromo-N-(4-nitrophenyl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

  • Molecular Formula : C13_{13}H10_{10}BrN2_2O3_3
  • Molecular Weight : 320.13 g/mol
  • Structure : Contains a bromine atom and a nitro group attached to a phenyl ring, contributing to its unique chemical properties.

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects, primarily focusing on its anticancer and antibacterial properties.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, one study reported an IC50_{50} value of 25.72 ± 3.95 μM against MCF-7 breast cancer cells, indicating significant cytotoxicity .

  • Mechanism of Action : The compound appears to enhance the DNA binding activity of RAD51, a protein crucial for homologous recombination repair processes in cells. This enhancement can increase the efficacy of CRISPR-mediated genome editing, suggesting potential applications in gene therapy .

Antibacterial and Antifungal Activity

The compound has also shown antibacterial and antifungal activities against various pathogens. Studies have reported that derivatives of benzamide, including this compound, can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Case Studies and Research Findings

StudyFindingsMethodology
Ribeiro Morais et al. (2023)Demonstrated significant apoptosis induction in MCF-7 cells with an IC50_{50} of 25.72 μMFlow cytometry analysis
Aytemir et al. (2003)Reported antibacterial effects against Gram-positive bacteriaDisk diffusion method
Bisson et al. (2000)Investigated oligomer formation with properties resembling molecular zippersStructural analysis
  • RAD51 Stimulation : The compound acts as a RAD51-stimulatory agent, enhancing its binding affinity to single-stranded DNA (ssDNA), which is crucial for effective DNA repair mechanisms .
  • Apoptosis Induction : The induction of apoptosis in cancer cells is mediated through the activation of caspases and other apoptotic pathways, leading to cell death .
  • Antimicrobial Mechanism : The antibacterial activity is likely due to the interference with bacterial cell wall synthesis and disruption of metabolic processes essential for bacterial growth .

Properties

CAS No.

62507-50-0

Molecular Formula

C13H9BrN2O3

Molecular Weight

321.13 g/mol

IUPAC Name

4-bromo-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9BrN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17)

InChI Key

CJNOQHFTPGQBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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